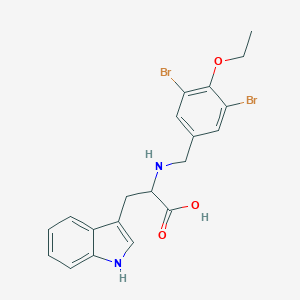![molecular formula C20H14ClN3OS B252756 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide](/img/structure/B252756.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide, also known as BAY 73-6691, is a small molecule inhibitor of soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and renal dysfunction.
Mécanisme D'action
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 is a small molecule inhibitor of sGC, which is a key enzyme in the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway. It binds to the heme moiety of sGC and prevents the conversion of GTP to cGMP, leading to the accumulation of GTP and the inhibition of NO-mediated vasodilation. This results in the reduction of pulmonary vascular resistance, improvement of cardiac function, and reduction of proteinuria.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to improve pulmonary hemodynamics and exercise capacity in patients with pulmonary arterial hypertension. It has also been shown to improve cardiac function and reduce mortality in patients with heart failure. Moreover, it has been shown to improve renal function and reduce proteinuria in patients with diabetic nephropathy. In addition, it has been shown to reduce oxidative stress, inflammation, and fibrosis in various organs, including the heart, lungs, and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 is its high selectivity and potency for sGC inhibition. This makes it a useful tool for studying the NO-cGMP signaling pathway and its role in various diseases. However, one of the limitations of this compound 73-6691 is its poor solubility and bioavailability, which may limit its therapeutic applications in vivo.
Orientations Futures
There are several future directions for the research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691. One direction is to develop more potent and selective sGC inhibitors with improved solubility and bioavailability. Another direction is to investigate the potential therapeutic applications of sGC inhibitors in other diseases, such as cancer and neurodegenerative disorders. Moreover, it is important to elucidate the molecular mechanisms underlying the beneficial effects of sGC inhibitors in various organs and diseases.
Méthodes De Synthèse
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 involves several steps, starting from the reaction of 2-chloronicotinic acid with 2-amino-3-methylphenol to form 2-chloro-3-(2-methylphenyl)quinoline-4-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-aminobenzothiazole to give this compound 73-6691.
Applications De Recherche Scientifique
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and renal dysfunction. It has been shown to improve pulmonary hemodynamics and exercise capacity in patients with pulmonary arterial hypertension. In addition, it has been shown to improve cardiac function and reduce mortality in patients with heart failure. Moreover, it has been shown to improve renal function and reduce proteinuria in patients with diabetic nephropathy.
Propriétés
Formule moléculaire |
C20H14ClN3OS |
|---|---|
Poids moléculaire |
379.9 g/mol |
Nom IUPAC |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide |
InChI |
InChI=1S/C20H14ClN3OS/c1-12-13(20-24-16-8-2-3-10-17(16)26-20)6-4-9-15(12)23-19(25)14-7-5-11-22-18(14)21/h2-11H,1H3,(H,23,25) |
Clé InChI |
QEVYLPWRFQXWNO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C2=C(N=CC=C2)Cl)C3=NC4=CC=CC=C4S3 |
SMILES canonique |
CC1=C(C=CC=C1NC(=O)C2=C(N=CC=C2)Cl)C3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)
![2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid](/img/structure/B252681.png)
![N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B252683.png)
![N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B252684.png)
![N-[(3-methylphenyl)methyl]cyclopentanamine](/img/structure/B252688.png)
![N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine](/img/structure/B252689.png)

![1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol](/img/structure/B252694.png)
![N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252695.png)
![2-methoxy-N-({2-[(4-methylbenzyl)oxy]naphthalen-1-yl}methyl)ethanamine](/img/structure/B252699.png)
![2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B252700.png)
![4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B252702.png)
![N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252704.png)
![N-benzyl-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252705.png)
